molecular formula C13H12ClNO B4446549 (4-aminophenyl)(4-chlorophenyl)methanol

(4-aminophenyl)(4-chlorophenyl)methanol

Cat. No.: B4446549
M. Wt: 233.69 g/mol
InChI Key: KVIDWFPVCVKRDE-UHFFFAOYSA-N
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Description

(4-Aminophenyl)(4-chlorophenyl)methanol is a substituted methanol derivative featuring both aminophenyl and chlorophenyl groups. The amino group in this compound may enhance its polarity compared to fully chlorinated analogs, influencing solubility and biological interactions .

Properties

IUPAC Name

(4-aminophenyl)-(4-chlorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIDWFPVCVKRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Tris(4-Chlorophenyl)Methanol (TCPMOH)

Structural Differences :

  • TCPMOH: Three 4-chlorophenyl groups attached to a central methanol group.
  • (4-Aminophenyl)(4-Chlorophenyl)Methanol: One 4-aminophenyl and one 4-chlorophenyl group attached to methanol.

Environmental Behavior :

  • TCPMOH is a persistent environmental contaminant detected in marine mammals (up to 18 ng/g lipid weight in humans) and linked to DDT degradation . Its bioaccumulation is significant but lower than PCBs and DDTs .

DDT and Dicofol

Structural Similarities :

  • DDT : l,l,l-Trichloro-2,2-bis(4-chlorophenyl)ethane.
  • Dicofol: l,l,l-Trichloro-2,2-bis(4-chlorophenyl)ethanol.
  • Both share multiple chlorophenyl groups with TCPMOH and this compound but differ in central substituents (ethane/ethanol vs. methanol).

Environmental Impact :

  • DDT’s bioaccumulation is well-documented, whereas TCPMOH’s persistence is emerging but less studied .

(4-Aminophenyl)(4-Chlorophenyl)Methanone

Structural Comparison :

  • Replaces the methanol group with a ketone, altering electronic properties and hydrogen-bonding capacity.

Chemical Properties :

Environmental and Health Implications

  • TCPMOH: Detected globally in marine ecosystems and human tissues, with correlations to DDT exposure .
  • This compound: Limited environmental data, but structural analogs suggest moderate persistence. Its amino group may reduce ecological risks compared to TCPMOH.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-aminophenyl)(4-chlorophenyl)methanol
Reactant of Route 2
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(4-aminophenyl)(4-chlorophenyl)methanol

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